molecular formula C7H6BrNO B8788365 2-amino-7-bromocyclohepta-2,4,6-trien-1-one CAS No. 36039-41-5

2-amino-7-bromocyclohepta-2,4,6-trien-1-one

Cat. No. B8788365
M. Wt: 200.03 g/mol
InChI Key: PIDKCMXFTVKLLV-UHFFFAOYSA-N
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Patent
US04057556

Procedure details

A solution of 7-bromo-2-methoxy-2,4,6-cycloheptatrien-1-one [1.0 g, described by T. Nozol et al., Proc. Japan Acad., 27, 556-60 (1951), (CA 46, 7560c)] in methanol (30 ml) is cooled to -20° C and saturated with gaseous ammonia. The reaction mixture is heated in a pressure bottle at 80° C for 4 hours and cooled to -70° C. The bottle is opened and the solvent is removed under reduced pressure. The residue is boiled with ethyl acetate and the ethyl acetate extract is evaporated to give 2-amino-7-bromo-2,4,6-cycloheptatrien-1-one.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:8](=[O:9])[C:7](OC)=[CH:6][CH:5]=[CH:4][CH:3]=1.[NH3:12]>CO>[NH2:12][C:7]1[C:8](=[O:9])[C:2]([Br:1])=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=CC=CC=C(C1=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to -70° C
CUSTOM
Type
CUSTOM
Details
the solvent is removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the ethyl acetate extract
CUSTOM
Type
CUSTOM
Details
is evaporated

Outcomes

Product
Name
Type
product
Smiles
NC=1C(C(=CC=CC1)Br)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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